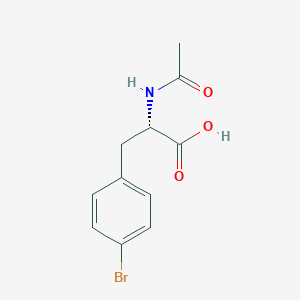

(S)-N-acetyl-4-bromophenylalanine

Vue d'ensemble

Description

(S)-N-acetyl-4-bromophenylalanine is a chiral amino acid derivative with a bromine atom attached to the para position of the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-acetyl-4-bromophenylalanine typically involves the bromination of (S)-N-acetylphenylalanine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-acetyl-4-bromophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

Major Products

Substitution: Formation of (S)-N-acetyl-4-aminophenylalanine or (S)-N-acetyl-4-thiophenylalanine.

Oxidation: Formation of (S)-N-acetyl-4-bromoquinone derivatives.

Reduction: Formation of (S)-N-acetylphenylalanine.

Applications De Recherche Scientifique

(S)-N-acetyl-4-bromophenylalanine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of peptide-based drugs and enzyme inhibitors.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Utilized in the study of enzyme-substrate interactions and protein engineering.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-N-acetyl-4-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the acetyl group can undergo hydrolysis, releasing the active phenylalanine derivative that exerts its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-N-acetylphenylalanine: Lacks the bromine atom, resulting in different reactivity and binding properties.

(S)-N-acetyl-4-chlorophenylalanine: Contains a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.

(S)-N-acetyl-4-fluorophenylalanine: Contains a fluorine atom, which significantly alters the compound’s electronic properties and interactions.

Uniqueness

(S)-N-acetyl-4-bromophenylalanine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and its ability to form halogen bonds, making it a valuable tool in medicinal chemistry and organic synthesis.

Activité Biologique

(S)-N-acetyl-4-bromophenylalanine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a bromine atom at the para position of the phenyl ring and an acetyl group attached to the amino group. This configuration influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The bromine atom enhances binding affinity through halogen bonding, while the acetyl group can hydrolyze to release active phenylalanine derivatives that exert biological effects. This compound has been studied for its role in enzyme-substrate interactions, particularly in relation to neuronal nicotinic acetylcholine receptors (nAChRs) .

Enzyme Interactions

Research indicates that this compound can modulate the activity of specific enzymes. For instance, it has been utilized in studies involving nAChRs, where it demonstrated the ability to rescue wild-type EC50 values in receptor function assays . This suggests that it may play a role in neuropharmacological applications.

Case Studies

- Neuronal Receptor Modulation : In a study examining the pharmacological properties of nAChRs, this compound was shown to affect receptor populations differently based on mRNA injection ratios, impacting drug selectivity and receptor function .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes involved in disease pathways, particularly in cancer and neurodegenerative diseases. Its structural features allow it to interact effectively with enzyme active sites .

Comparison with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (S)-N-acetylphenylalanine | Lacks bromine; lower reactivity | Standard amino acid properties |

| (S)-N-acetyl-4-chlorophenylalanine | Contains chlorine; different electronic properties | Varies in enzyme interaction |

| (S)-N-acetyl-4-fluorophenylalanine | Contains fluorine; alters lipophilicity | Potentially different pharmacokinetics |

The presence of the bromine atom in this compound enhances its unique chemical reactivity compared to other halogenated phenylalanines, making it a valuable tool in medicinal chemistry and organic synthesis .

Applications in Medicinal Chemistry

This compound serves as a crucial building block for synthesizing peptide-based drugs and enzyme inhibitors. Its role as an intermediate in organic synthesis allows for the creation of complex molecules with potential therapeutic benefits .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUXIARELPUCD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425127 | |

| Record name | N-Acetyl-4-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171095-12-8 | |

| Record name | N-Acetyl-4-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.